(4-Nitropyridin-2-yl)methanol

Organic Synthesis Medicinal Chemistry Aldehyde Synthesis

Generic pyridinemethanols lack the dual functionality required for selective oxidation and nucleophilic substitution in a single scaffold. (4-Nitropyridin-2-yl)methanol resolves this with its 4-nitro and 2-hydroxymethyl groups: • Quantitative Swern oxidation to 4-nitro-2-pyridinecarboxaldehyde - no chromatography needed • Nitro-activated ring enables nucleophilic aromatic substitution (e.g., 4-ethoxy derivative) • 98% min HPLC purity ensures compatibility with cross-coupling catalysts Directly suited for kinase inhibitor libraries and heterocyclic core assembly.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 98197-88-7
Cat. No. B178231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Nitropyridin-2-yl)methanol
CAS98197-88-7
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1[N+](=O)[O-])CO
InChIInChI=1S/C6H6N2O3/c9-4-5-3-6(8(10)11)1-2-7-5/h1-3,9H,4H2
InChIKeyHFSUHEWRFBAVHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Nitropyridin-2-yl)methanol: Chemical Profile & Procurement


(4-Nitropyridin-2-yl)methanol (CAS 98197-88-7), also known as 2-(hydroxymethyl)-4-nitropyridine, is a nitropyridine derivative with a molecular formula of C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol . It belongs to the class of nitropyridines, which are recognized as privileged scaffolds in medicinal chemistry and as versatile synthetic intermediates [1]. The compound features a nitro group at the 4-position and a hydroxymethyl group at the 2-position of the pyridine ring, endowing it with a unique combination of reactivity profiles . Its physical properties include a predicted density of 1.422±0.06 g/cm³, a boiling point of 125-128 °C at 3 Torr, and a predicted pKa of 12.92±0.10 .

(4-Nitropyridin-2-yl)methanol: Generic Substitution Risks


Direct substitution of (4-nitropyridin-2-yl)methanol with structurally similar nitropyridines or pyridinemethanols is not chemically equivalent due to profound differences in reactivity, electronic properties, and synthetic utility. Compounds such as 4-nitropyridine lack the hydroxymethyl group, rendering them inert to the oxidation and etherification reactions that are central to the utility of (4-nitropyridin-2-yl)methanol . Conversely, 2-(hydroxymethyl)pyridine lacks the electron-withdrawing nitro group, which activates the pyridine ring toward nucleophilic aromatic substitution and alters the compound's acid-base behavior, leading to divergent reaction outcomes and purification challenges . The aldehyde analog, 4-nitro-2-pyridinecarboxaldehyde, while sharing the nitro group, offers a different oxidation state and thus follows a distinct synthetic trajectory. The quantitative evidence presented below substantiates why (4-nitropyridin-2-yl)methanol must be selected as a specific, non-interchangeable building block for applications demanding its precise dual functionality.

(4-Nitropyridin-2-yl)methanol: Quantitative Comparative Evidence


Swern Oxidation Reactivity

In a standard Swern oxidation procedure, (4-nitropyridin-2-yl)methanol undergoes clean oxidation to the corresponding aldehyde with quantitative conversion, requiring no purification [1]. In contrast, 4-nitropyridine, lacking the hydroxymethyl group, cannot participate in this transformation, limiting its utility as an aldehyde precursor . This functional group distinction directly impacts synthetic route design and intermediate accessibility.

Organic Synthesis Medicinal Chemistry Aldehyde Synthesis

SNAr Reactivity

The electron-withdrawing nitro group in (4-nitropyridin-2-yl)methanol activates the pyridine ring for nucleophilic aromatic substitution. In a refluxing ethanol reaction with sodium ethoxide, (4-nitropyridin-2-yl)methanol afforded (4-ethoxypyridin-2-yl)methanol in quantitative yield [1]. In contrast, 2-(hydroxymethyl)pyridine lacks this activating nitro group, resulting in significantly lower reactivity under analogous conditions and requiring more forcing conditions or alternative strategies for similar etherifications .

Medicinal Chemistry Nucleophilic Substitution Ether Synthesis

Selective Deprotonation via pKa

The pKa of (4-nitropyridin-2-yl)methanol is predicted to be 12.92±0.10 , placing it between 4-nitropyridine (pKa 1.61) [1] and 2-(hydroxymethyl)pyridine (pKa ~13.48 predicted) [2]. This intermediate acidity arises from the combined influence of the electron-withdrawing nitro group and the electron-donating hydroxymethyl group. This distinct pKa value dictates the compound's ionization state under various pH conditions and enables selective deprotonation strategies in synthetic sequences that would be impossible with the more acidic or more basic comparators.

Physicochemical Properties pKa Reactivity

Purity Specification Advantage

Commercially available (4-nitropyridin-2-yl)methanol from Capotchem is specified with a minimum purity of 98% by HPLC . In contrast, its direct oxidation product, 4-nitro-2-pyridinecarboxaldehyde (CAS 108338-19-8), is typically offered at a standard purity of 95% . This higher purity specification reduces the need for additional purification steps prior to use in sensitive reactions, directly impacting procurement value.

Chemical Purity HPLC Procurement

(4-Nitropyridin-2-yl)methanol: Application Scenarios


Aldehyde for Kinase Inhibitor Libraries

The quantitative Swern oxidation of (4-nitropyridin-2-yl)methanol provides direct, high-yield access to 4-nitro-2-pyridinecarboxaldehyde [1]. This aldehyde is a key intermediate in the construction of heterocyclic cores found in kinase inhibitors and other bioactive molecules. The clean, quantitative conversion eliminates the need for chromatographic purification, streamlining the synthesis of focused compound libraries.

Alkoxy Building Blocks via SNAr

The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution. As demonstrated by the quantitative conversion to (4-ethoxypyridin-2-yl)methanol [2], (4-nitropyridin-2-yl)methanol serves as an ideal electrophile for introducing diverse alkoxy and amino substituents. This is a cornerstone transformation in medicinal chemistry for tuning pharmacokinetic properties and exploring structure-activity relationships.

Selective Deprotonation & Functionalization

The intermediate pKa of 12.92 allows for selective deprotonation of the hydroxymethyl group in the presence of more acidic functionalities. This property is exploited in the synthesis of complex molecules where orthogonal protection and activation schemes are required. The compound's distinct acid-base profile differentiates it from both more acidic 4-nitropyridine and more basic 2-(hydroxymethyl)pyridine, enabling unique synthetic sequences.

High-Purity Starting Material

With a commercial purity specification of 98% min by HPLC , (4-nitropyridin-2-yl)methanol is suitable for use directly in transition metal-catalyzed cross-coupling reactions and other sensitive transformations where impurities could poison catalysts or lead to side products. This reduces the need for in-house purification, saving both time and material costs.

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